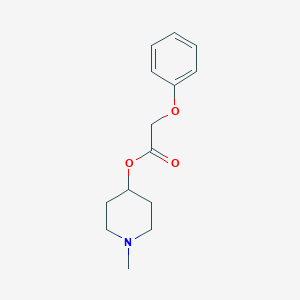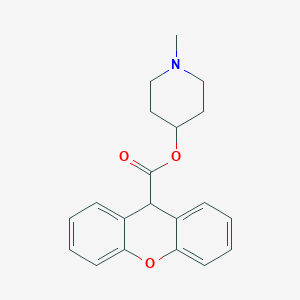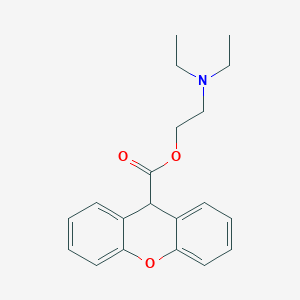
2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide, also known as dicamba, is a selective herbicide that has been widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become an important tool for farmers to improve crop yields. Dicamba is known for its ability to control weeds that have become resistant to other herbicides, making it an important tool for sustainable agriculture.
Mécanisme D'action
Dicamba works by disrupting the growth of plants by interfering with the production of auxins, which are hormones that regulate plant growth. Dicamba is a synthetic auxin, which means that it mimics the natural plant hormone. When 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide is applied to a plant, it is absorbed and transported to the growing points of the plant, where it disrupts the normal growth patterns. This leads to the death of the plant.
Effets Biochimiques Et Physiologiques
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It has been shown to interfere with the production of proteins and DNA, which are essential for plant growth and development. Dicamba has also been shown to interfere with the normal functioning of plant cell membranes, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Dicamba has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It is also highly selective, which means that it can be used to target specific types of plants without harming other plants. However, 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide can be toxic to some plant species, and care must be taken when using it in laboratory experiments.
Orientations Futures
There are a number of future directions for research on 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide. One area of research is the development of new formulations of 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide that are more effective and less toxic than current formulations. Another area of research is the investigation of the potential use of 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide in the treatment of cancer and other diseases. Finally, research is needed to better understand the environmental impact of 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide and to develop strategies for minimizing its impact on non-target species.
Méthodes De Synthèse
Dicamba can be synthesized through a variety of methods, including the reaction of 2,4-dichlorophenol with 4-chlorophenol in the presence of a base to form 2-(4-chlorophenoxy)-2,4-dichlorophenol. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to form 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide. Another method involves the reaction of 2,4-dichlorophenol with 4-chlorophenoxyacetic acid in the presence of a base to form 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide.
Applications De Recherche Scientifique
Dicamba has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling a wide range of broadleaf weeds, including those that have become resistant to other herbicides. Dicamba has also been studied for its potential use in the treatment of cancer and other diseases. It has been shown to have anti-tumor activity in vitro and in vivo, and has been investigated as a potential treatment for breast cancer, prostate cancer, and other types of cancer.
Propriétés
Numéro CAS |
61887-32-9 |
|---|---|
Nom du produit |
2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide |
Formule moléculaire |
C16H14Cl3NO2 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C16H14Cl3NO2/c1-16(2,22-12-6-3-10(17)4-7-12)15(21)20-14-8-5-11(18)9-13(14)19/h3-9H,1-2H3,(H,20,21) |
Clé InChI |
KGVSVXAFKIDMRY-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



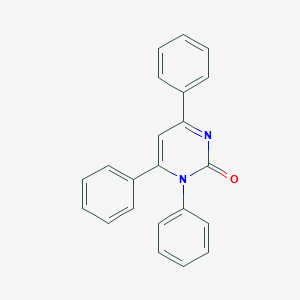
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)
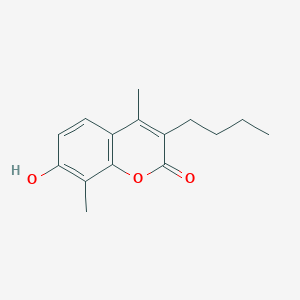
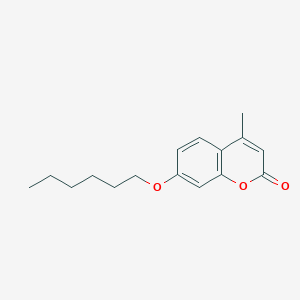
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)

![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
